molecular formula C8H10O4 B1664289 2-Acetyl-3,5-dihydroxycyclohex-2-en-1-one CAS No. 154037-63-5

2-Acetyl-3,5-dihydroxycyclohex-2-en-1-one

Cat. No. B1664289
M. Wt: 170.16 g/mol
InChI Key: CHKRKQARNANJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AB 5046B is a chlorosis-inducing substance isolated from Nodulisporium sp.

Scientific Research Applications

Enzymatic Catalysis and Organic Synthesis

  • Lipase-Assisted Acetylation : Nicolosi et al. (1995) reported on the enantiotoposelective acetylation of cis-1,2-dihydroxycyclohexa-3,5-diene, leading to derivatives in high chemical yield and enantiomeric excess. This study underscores the potential of enzymatic processes in organic synthesis (Nicolosi, Patti, Piattelli, & Sanfilippo, 1995).

  • Palladium-Catalyzed Intramolecular Cyclization : Goddard et al. (1995) demonstrated the use of a palladium catalyst in the cyclization of alkadienyl-substituted 1,3-diketones, a process that aids in the synthesis of cyclohexanone and cycloheptenone derivatives (Goddard, Hopp, Jolly, Krüger, Mynott, & Wirtz, 1995).

  • Synthesis of Bicyclic Ketones : Alfaro et al. (1974) explored the Diels-Alder reaction with 2-acetoxyacrylonitrile, leading to various bicyclic ketones, showcasing the compound's utility in complex organic synthesis (Alfaro, Ashton, Rabone, & Rogers, 1974).

Chemical Synthesis and Reactions

  • Phase-Transfer Catalysis : Jones and Stokes (1984) studied the phase-transfer catalyzed acetylation of 2-acylcycloalkanones, contributing to the understanding of acetylation reactions in organic chemistry (Jones & Stokes, 1984).

  • Enzymatic Kinetic Resolution : Thuring et al. (1996) employed lipase-catalyzed acetylation for the resolution of hydroxy-tricyclo compounds, emphasizing the role of enzymes in achieving high stereochemical control in synthesis (Thuring, Nefkens, Wegman, Klunder, & Zwanenburg, 1996).

  • Chemoenzymatic Synthesis of Bicyclic δ-Halo-γ-lactones : Mazur et al. (2020) discussed the synthesis of enantiomeric bicyclic δ-halo-γ-lactones from 1-acetyl-1-cyclohexene, revealing the compound's versatility in creating biologically active molecules (Mazur, Włoch, Bahri, Pruchnik, Pawlak, Obmińska-Mrukowicz, Maciejewska, & Gładkowski, 2020).

Advanced Organic Synthesis Techniques

  • Total Synthesis of Complex Molecules : Wang et al. (2021) reported on the total synthesis of Euonymine and Euonyminol Octaacetate, highlighting advanced synthesis techniques that involve multiple steps, including acetylation (Wang, Nagai, Watanabe, Hagiwara, & Inoue, 2021).

  • Acid Zeolites as Catalysts in Organic Reactions : Armengol et al. (1997) explored the use of acid zeolites in the acetylation of cyclohexene, demonstrating the compound's reactivity and potential in various catalytic processes (Armengol, Corma, Fernández, García, & Primo, 1997).

  • Synthesis of Cyclohex-2-en-1-one Derivatives : Ghorai, Samanta, and Das (2013) developed a strategy for synthesizing 3-methylcyclohex-2-en-1-ones, emphasizing the compound's utility in creating diverse organic structures (Ghorai, Samanta, & Das, 2013).

properties

CAS RN

154037-63-5

Product Name

2-Acetyl-3,5-dihydroxycyclohex-2-en-1-one

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

2-acetyl-3,5-dihydroxycyclohex-2-en-1-one

InChI

InChI=1S/C8H10O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h5,10-11H,2-3H2,1H3

InChI Key

CHKRKQARNANJOD-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(CC(CC1=O)O)O

Canonical SMILES

CC(=O)C1=C(CC(CC1=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-acetyl-3,5-dihydroxycyclohex-2-ene-1-one
AB 5046B
AB-5046B
AB5046B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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